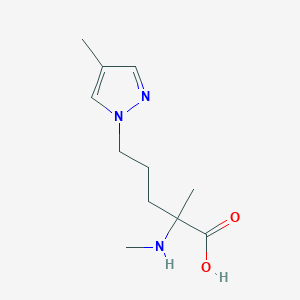![molecular formula C17H31BO2 B13548069 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane is an organic boron compound known for its unique structure and reactivity. It is commonly used in organic synthesis, particularly in reactions involving boron chemistry. This compound is characterized by its stability and versatility, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions using specialized equipment to ensure purity and yield .
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can be used in borylation reactions, where it introduces a boron-containing group into organic molecules.
Hydroboration: It participates in hydroboration reactions with alkynes and alkenes, forming organoboron compounds.
Coupling Reactions: It can couple with aryl halides to form aryl boronates, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with organic substrates. This reactivity is crucial for its role in borylation and hydroboration reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane include:
Pinacolborane: Known for its use in hydroboration reactions.
Boronic acids: Widely used in Suzuki coupling reactions.
Dioxaborolanes: A class of compounds with similar structures and reactivity.
The uniqueness of this compound lies in its stability and versatility, making it a preferred reagent in many synthetic applications.
Propriétés
Formule moléculaire |
C17H31BO2 |
|---|---|
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H31BO2/c1-14(2)9-13(10-15(3,4)12-14)11-18-19-16(5,6)17(7,8)20-18/h11H,9-10,12H2,1-8H3 |
Clé InChI |
KCDRCLQXYAMNKX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


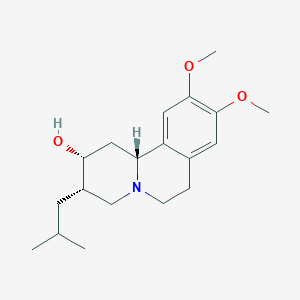
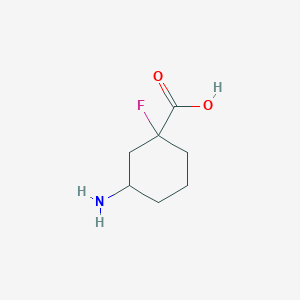
![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)
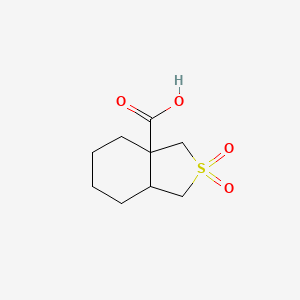
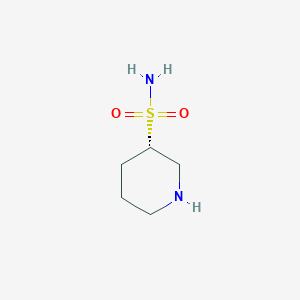
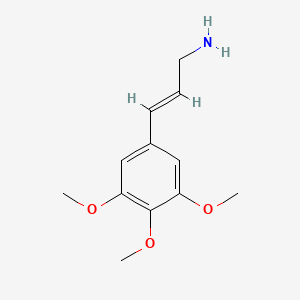
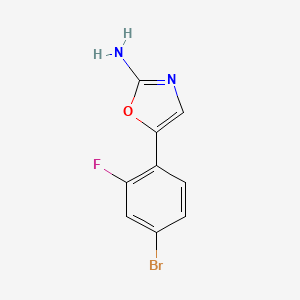
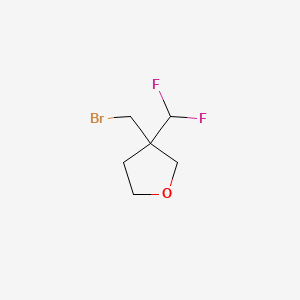
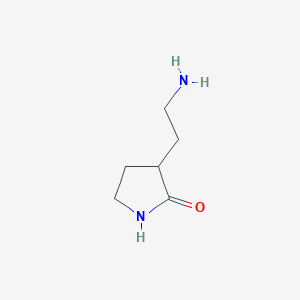
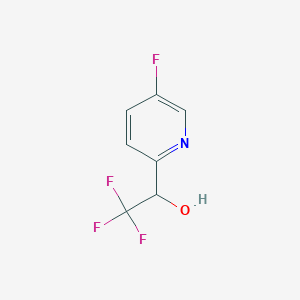
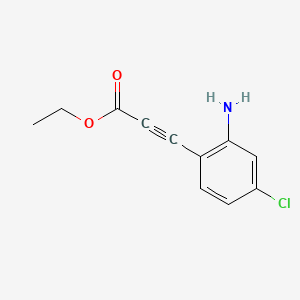
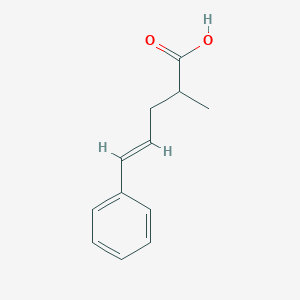
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
